MFCD09876011
Description
Such compounds often exhibit unique electronic properties due to their hybridized structures, enabling applications in cross-coupling reactions or as ligands in transition metal catalysis .
Hypothetically, MFCD09876011 may share structural motifs with boronic acids or halogenated aromatics, given the prevalence of these groups in similar MDL-classified compounds (e.g., (3-Bromo-5-chlorophenyl)boronic acid in ). Its molecular weight, solubility, and reactivity would depend on substituents, which influence bioavailability, catalytic efficiency, or synthetic utility.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-12-6-4-5-7-14(12)19-15(22)10-24-17-18-11(2)13(8-9-21)16(23)20-17/h4-7,21H,3,8-10H2,1-2H3,(H,19,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXVOCYPRZLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD09876011 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
MFCD09876011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
MFCD09876011 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD09876011 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
Functional Comparison :
Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
Functional Comparison :
- Synthetic Utility : Synthesized via condensation reactions using A-FGO catalysts under green chemistry conditions .
- Applications : Fluorescent probes or corrosion inhibitors; nitro groups enhance electron-withdrawing capacity.
Comparative Analysis Table
*Inferred based on structural analogs.
Research Findings and Implications
- Molecular Weight Impact : Higher molecular weight in Compound B (239.23 g/mol) correlates with reduced solubility compared to Compound A, despite similar synthetic roles. This highlights the trade-off between molecular complexity and bioavailability .
- Reactivity Differences : Boronic acid groups (Compound A) facilitate metal-catalyzed reactions, whereas nitro groups (Compound B) favor electrophilic substitutions. This compound’s hypothetical structure may balance these traits for tailored applications.
- Safety and Handling : Compound B’s H302 warning underscores the need for rigorous hazard profiling, a consideration critical for this compound’s industrial use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
